3-Methylpyrazolo[1,5-a]pyridin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-10-3-2-7(11)4-8(6)10/h2-5,9H,1H3 |
InChI Key |
CBXVONXVOUPSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNN2C1=CC(=O)C=C2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Strategies for 3 Methylpyrazolo 1,5 a Pyridin 5 Ol and Its Analogs
Cyclocondensation Reactions in Pyrazolo[1,5-a]pyridine (B1195680) Core Formation
Cyclocondensation reactions represent a foundational approach to constructing the pyrazolo[1,5-a]pyridine core. These methods typically involve the formation of the bicyclic system from acyclic or monocyclic precursors in a single step.
Synthesis from 3-Amino-Pyrazoles and 1,3-Bis-Electrophiles
A prevalent strategy for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related and structurally similar scaffold, involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine (B1678525) ring. rsc.org This reaction can be catalyzed by either acids or bases. rsc.org For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate (B101781) yields dihydroxy-heterocycle intermediates. nih.gov
Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in a three-component reaction. nih.gov This one-pot synthesis proceeds through an imine intermediate, followed by nucleophilic attack and subsequent cyclization. nih.gov
| Reactants | Reagents/Catalyst | Product | Reference |
| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 3-Amino-1H-pyrazoles, Aldehydes, Malononitrile/Ethyl cyanoacetate | - | Pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
Optimized Conditions for Regioselective Synthesis
The regioselectivity of the cyclization process is a critical aspect of synthesizing substituted pyrazolo[1,5-a]pyridines. Traditional methods involving the 1,3-dipolar cycloaddition of N-amino-pyridinium salts with alkynes can often lead to a mixture of regioisomers, which complicates purification and reduces the yield of the desired product. sci-hub.se
To address this challenge, researchers have developed methods to control the regioselectivity. One approach involves a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds. This method provides multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high and predictable regioselectivity. nih.gov Mechanistic studies suggest that TEMPO acts as both a Lewis acid and an oxidant in this transformation. nih.gov
Another strategy for achieving regioselectivity is the use of microwave-assisted synthesis. For example, the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation leads to the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
Furthermore, the choice of β-dicarbonyl compound can influence the reaction pathway and lead to the regioselective formation of products. The reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone results in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
| Method | Reactants | Key Features | Reference |
| TEMPO-mediated [3+2] annulation-aromatization | N-aminopyridines, α,β-unsaturated compounds | High regioselectivity, good to excellent yields | nih.gov |
| Microwave-assisted synthesis | 3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazoles | Regioselective, solvent-free | nih.gov |
| Substrate-controlled synthesis | 3-substituted-5-amino-1H-pyrazoles, cyclic β-dicarbonyls | Regioselective formation based on dicarbonyl choice | nih.gov |
Modern Catalyst-Mediated Synthetic Approaches
The advent of modern catalytic systems has revolutionized the synthesis and functionalization of heterocyclic compounds, including pyrazolo[1,5-a]pyridines. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazolo[1,5-a]pyridine core. thieme-connect.com Reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents onto the heterocyclic scaffold. nih.govthieme-connect.com
For instance, starting from 7-iodo-pyrazolo[1,5-a]pyridines, various groups can be introduced at the 7-position. thieme-connect.com Suzuki coupling with arylboronic acids affords 7-aryl derivatives, while the Buchwald-Hartwig reaction can be employed for the introduction of amino groups. nih.govthieme-connect.com The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often utilizes the Buchwald-Hartwig reaction as a key step to introduce benzimidazole (B57391) moieties. nih.govnih.gov
| Coupling Reaction | Substrate | Reagents | Product | Reference |
| Suzuki | 7-iodo-pyrazolo[1,5-a]pyridine, 4-fluorophenylboronic acid | Pd catalyst | 7-(4-fluorophenyl)pyrazolo[1,5-a]pyridine | thieme-connect.com |
| Buchwald-Hartwig | 5-Chloro-pyrazolo[1,5-a]pyrimidines, Benzimidazoles | Pd catalyst | 5-Benzimidazolyl-pyrazolo[1,5-a]pyrimidines | nih.govnih.gov |
Oxidative [3+2] Cycloaddition Strategies
Oxidative [3+2] cycloaddition reactions provide another modern route to the pyrazolo[1,5-a]pyridine skeleton. A notable example is the synthesis of pyrazolo[1,5-a]pyridine-3-ylphosphonates through the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines. mdpi.comnih.gov This reaction can proceed with moderate to good yields and, in some cases, is facilitated by the use of an iron catalyst, such as Fe(NO₃)₃·9H₂O. nih.gov
Another approach involves the cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes, mediated by (diacetoxyiodo)benzene (B116549) (PIDA), to furnish a variety of multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org
| Reaction | Reactants | Catalyst/Mediator | Product | Reference |
| Oxidative [3+2] Cycloaddition | 2-Substituted ethynylphosphonates, Pyridinium-N-imines | Fe(NO₃)₃·9H₂O (optional) | Pyrazolo[1,5-a]pyridine-3-ylphosphonates | mdpi.comnih.gov |
| PIDA-mediated Cycloaddition | N-aminopyridinium ylides, Electron-deficient alkenes | (Diacetoxyiodo)benzene (PIDA) | Multifunctionalized pyrazolo[1,5-a]pyridines | organic-chemistry.org |
C-H Activation Methodologies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. encyclopedia.pub This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. encyclopedia.pub
Palladium-catalyzed C-H activation has been successfully applied to the pyrazolo[1,5-a]pyrimidine system. encyclopedia.pubnih.gov For example, a protocol for the functionalization of the C3 position of the pyrazolo[1,5-a]pyrimidine core has been developed using a palladium source, a suitable ligand, and a base. encyclopedia.pub Furthermore, temperature has been shown to modulate the C-H activation of either sp² or sp³ carbons in the fused pyrazole (B372694) system. encyclopedia.pubnih.gov
Rhodium(III)-catalyzed C-H functionalization has also been employed for the synthesis of pyrazolo[1,5-a]pyrimidines via a three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating. nih.gov
| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference |
| Palladium | C-H Arylation | Pyrazolo[1,5-a]pyrimidine, Aryl bromides | Functionalization at C3 | encyclopedia.pub |
| Palladium | C-H Activation | Fused pyrazole and analogs | Temperature-modulated sp²/sp³ C-H activation | encyclopedia.pubnih.gov |
| Rhodium(III) | C-H Annulation | 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Three-component synthesis under microwave irradiation | nih.gov |
Green Chemistry and Sustainable Synthesis Techniques
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. encyclopedia.pub The synthesis of pyrazolo[1,5-a]pyridine derivatives has benefited from these advancements, particularly through the use of microwave-assisted synthesis and solvent-free reaction conditions.
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. researchgate.netrsc.org In the context of pyrazolo[1,5-a]pyrimidine synthesis, a related class of compounds, microwave-assisted methods have been successfully employed for various reaction types, including cyclization and multicomponent reactions. nih.govacs.orgnih.gov
A notable example is the microwave-assisted, solvent-free synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines from the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles. acs.org This method is distinguished by its operational simplicity, high atom economy, and high yields without the need for chromatographic purification. acs.org Another application involves a three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation, showcasing the efficiency of this technique for constructing complex heterocyclic systems. nih.gov
The following table summarizes key findings from microwave-assisted syntheses of related pyrazolo-fused heterocycles:
| Starting Materials | Product Type | Reaction Conditions | Key Advantages |
| 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | Microwave irradiation, solvent-free | Broad substrate scope, operational simplicity, high atom economy, high yields. acs.org |
| 5-Aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines | Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave irradiation, one-pot | Practical, efficient for challenging substrates. nih.gov |
| 5-Aminopyrazole and ethoxycarbonyl isothiocyanate | 2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govorganic-chemistry.orgnih.govtriazin-4(3H)-ones | Microwave irradiation, sequential one-pot | Short reaction times, excellent yields. mdpi.com |
Solvent-Free Reaction Conditions
Conducting reactions in the absence of a solvent offers significant environmental and economic advantages by reducing waste and simplifying purification processes. Several synthetic strategies for pyrazolo[1,5-a]pyridines and related heterocycles have been developed under solvent-free conditions, often in conjunction with microwave irradiation to accelerate the reaction. nih.govacs.org
For instance, the palladium-catalyzed synthesis of various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has been efficiently carried out under solvent-free, microwave-assisted conditions. nih.gov This approach utilizes β-halovinyl/aryl aldehydes and aminopyrazoles as starting materials. nih.gov Similarly, the aforementioned synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines also proceeds under solvent-free conditions, highlighting the synergy between these two green chemistry techniques. acs.org
Derivatization and Functionalization Strategies
The ability to introduce a variety of functional groups onto the pyrazolo[1,5-a]pyridine scaffold is essential for modulating the physicochemical and biological properties of these compounds. benthamdirect.comnih.gov Advanced derivatization strategies, such as nucleophilic aromatic substitution and functional group interconversions, provide versatile tools for accessing a wide range of analogs.
Nucleophilic Aromatic Substitution on Halogenated Precursors
Nucleophilic aromatic substitution (SNA) is a powerful method for introducing nucleophiles at specific positions of the pyrazolo[1,5-a]pyridine ring system, particularly at positions that are activated towards nucleophilic attack. nih.govstackexchange.com Halogenated pyrazolo[1,5-a]pyridines serve as key precursors for these transformations, allowing for the displacement of the halide with a variety of nucleophiles.
The reactivity of the pyridine (B92270) ring towards nucleophilic attack is enhanced at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the anionic intermediate formed during the reaction. stackexchange.comyoutube.com This principle extends to the fused pyrazolo[1,5-a]pyridine system. The introduction of halogens at these activated positions creates electrophilic sites amenable to substitution by amines, alkoxides, and other nucleophiles. nih.govrsc.org This strategy has been widely employed in medicinal chemistry to synthesize libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. nih.gov
For example, the reaction of a halogenated pyrazolo[1,5-a]pyridine with an amine can introduce an amino group, a common functional group in biologically active molecules. youtube.com The following table provides a general overview of this strategy:
| Halogenated Precursor Position | Nucleophile | Product Functional Group | Significance in Derivatization |
| C-5 or C-7 (pyrimidine ring) | Aromatic amines | Arylamino | Allows for the introduction of various substituted aromatic moieties. nih.gov |
| C-5 or C-7 (pyrimidine ring) | Alkylamines | Alkylamino | Provides access to a range of alkyl-substituted derivatives with varying lipophilicity. nih.gov |
| C-5 or C-7 (pyrimidine ring) | Substituted alkoxides | Alkoxy | Enables the incorporation of ether linkages and diverse side chains. nih.gov |
Functional Group Interconversions on the Pyrazolo[1,5-a]pyridine Scaffold
Beyond the introduction of new substituents, the transformation of existing functional groups on the pyrazolo[1,5-a]pyridine core is a crucial strategy for fine-tuning molecular properties. nih.gov These interconversions allow for the modification of reactivity, solubility, and biological target interactions.
Common functional group interconversions include the transformation of nitro groups into amines, esters into carboxylic acids or amides, and the modification of substituent side chains. For instance, the reduction of a nitro group, often introduced through electrophilic nitration, provides an amino group that can be further derivatized. The hydrolysis of an ester group can yield a carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.
These transformations are standard procedures in organic synthesis and their application to the pyrazolo[1,5-a]pyridine system allows for the systematic exploration of the chemical space around this privileged scaffold. nih.gov
Iii. Mechanistic Investigations and Reaction Pathways of 3 Methylpyrazolo 1,5 a Pyridin 5 Ol Chemistry
Detailed Reaction Mechanisms of Core Ring Formation
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) scaffold, the foundational structure of 3-Methylpyrazolo[1,5-a]pyridin-5-ol, can be achieved through several mechanistic routes. One of the most prevalent methods is the [3+2] cycloaddition reaction. organic-chemistry.org This process typically involves the reaction of an N-iminopyridinium ylide, which acts as a three-atom component, with a suitable dipolarophile such as an alkyne or alkene. acs.org For the synthesis of the target compound, this would involve a appropriately substituted N-aminopyridine and an alkyne. Phenyliodine(III) diacetate (PIDA) can mediate this regioselective cycloaddition to yield multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org
Another significant synthetic strategy involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov In this mechanism, the 5-aminopyrazole serves as a binucleophile, initially attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring, which in this case is a pyridine (B92270) ring. nih.govnih.gov
A more recent, environmentally conscious approach is the cross-dehydrogenative coupling (CDC) reaction. acs.orgnih.gov A plausible mechanism for this route involves the reaction of an N-amino-2-iminopyridine derivative with a β-ketoester. The reaction is often promoted by an acid, such as acetic acid, which activates the iminopyridine for nucleophilic attack by the enol form of the β-dicarbonyl compound. acs.orgnih.gov The resulting adduct undergoes oxidative dehydrogenation, often using molecular oxygen, followed by cyclization and dehydration to yield the final pyrazolo[1,5-a]pyridine product. acs.org
| Formation Pathway | Key Reactants | General Mechanism | Promoters/Catalysts |
| [3+2] Cycloaddition | N-iminopyridinium ylide, Alkyne/Alkene | Concerted or stepwise cycloaddition | PIDA, Metal-free conditions organic-chemistry.orgacs.org |
| Condensation Reaction | 5-Aminopyrazole, β-Dicarbonyl compound | Nucleophilic attack, intramolecular cyclization, dehydration | Acidic or basic conditions nih.gov |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridine, β-Ketoester | Nucleophilic addition, oxidative dehydrogenation, cyclization | Acetic acid, O₂ acs.orgnih.gov |
Examination of Intramolecular Rearrangements
Intramolecular rearrangements represent another facet of pyrazolo[1,5-a]pyridine chemistry, providing alternative synthetic pathways. An important example is the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism. This has been observed in the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines into 5-aroyl-NH-pyrazolo[3,4-b]pyridines, a related isomer. rsc.org This transformation proceeds through the addition of a nucleophile (like a hydroxide (B78521) ion), which initiates the opening of the pyrimidine ring, followed by recyclization to form the more stable pyridine ring. rsc.org
The intramolecular cyclization of transiently formed nitrenes is another documented pathway to the pyrazolo[1,5-a]pyridine core. acs.orgmdpi.com Similarly, the cyclization of suitably substituted ethynylpyridines can also lead to the formation of this fused heterocyclic system. acs.org In one proposed mechanism, a pyrazole (B372694) nitrene intermediate can undergo cyclization, facilitated by protonation, to form a fused bicyclic cation which then proceeds to the final product. mdpi.com These rearrangements highlight the electronic versatility of the precursor molecules and offer routes to the core structure from different starting materials.
Tautomeric Equilibria and Their Influence on Reactivity
This compound can exist in multiple tautomeric forms, which significantly influences its chemical reactivity. The primary equilibrium is between the phenol (B47542) form (5-ol) and the keto form (5-one). This phenomenon is well-documented in related heterocyclic systems like pyrazol-5-ones and pyrazolo[1,5-a]pyrimidin-7(4H)-ones. researchgate.netnih.gov
For pyrazol-5-ones, three potential tautomers are generally considered: the OH form (aromatic pyrazole ring), the NH form, and the CH form. researchgate.net X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol has confirmed its existence in the OH-form in the solid state, forming dimeric structures through intermolecular hydrogen bonds. mdpi.com The predominant tautomer in solution is highly dependent on the solvent and the nature of substituents. researchgate.netmdpi.com In nonpolar solvents, the OH-form often predominates, while polar solvents can shift the equilibrium. mdpi.com
The existence of these tautomers is critical for reactivity. For instance, methylation of a related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold at the oxygen atom (locking it in the "O-tautomer" form) versus the nitrogen atom (locking it in the "N-tautomer" form) resulted in a complete loss of biological activity, demonstrating the importance of the specific tautomeric configuration for biological interactions. nih.gov The ability to act as both a hydrogen bond donor and acceptor is often tied to this equilibrium, which can dictate interactions with biological targets or participation in further chemical reactions.
| Tautomeric Form | Structural Feature | Influence on Reactivity |
| Hydroxy (Phenol) Form | Aromatic pyrazole and pyridine rings, -OH group | Acts as a hydrogen bond donor; participates in electrophilic substitution on the ring. |
| Keto (Pyridone) Form | Non-aromatic pyridone ring, C=O and N-H groups | Acts as both hydrogen bond donor and acceptor; participates in nucleophilic additions at the carbonyl carbon. |
Proton Transfer Dynamics and Energetics
Proton transfer is a fundamental process in the reactions involving this compound, from its synthesis to its tautomeric interconversion. In the formation of the pyrazolo[1,5-a]pyridine ring via cross-dehydrogenative coupling, a key initial step is the proton transfer from an acid catalyst, like acetic acid, to an N-amino-2-iminopyridine. acs.orgnih.gov This protonation activates the substrate for subsequent nucleophilic attack. acs.org
Mechanistic studies on related rearrangements have also highlighted the role of protonation in facilitating cyclization and subsequent transformations. mdpi.com For example, a proposed pathway for a pyrazole nitrene rearrangement involves protonation to form a nitrenium ion, which then cyclizes to create the fused bicyclic system. mdpi.com Subsequent proton transfers are then required to re-establish aromaticity in the final product. mdpi.com
Stereochemical Aspects in Asymmetric Synthesis of Chiral Derivatives
While this compound itself is achiral, its scaffold is a valuable platform for the synthesis of chiral derivatives, which are of interest in medicinal chemistry. The development of asymmetric methods to control the stereochemistry of substituents on the pyrazolopyridine core is an active area of research.
A key strategy is the use of chiral catalysts in annulation reactions. For the synthesis of related chiral pyrazolo[3,4-b]pyridin-6-ones, N-heterocyclic carbenes have been successfully employed as organocatalysts in the [3+3] annulation of enals with pyrazol-5-amines, achieving excellent yields and high enantioselectivities. nih.gov
Similarly, chiral-at-metal rhodium(III) complexes have proven effective in catalyzing the asymmetric Friedel-Crafts-type alkylation and cyclization of 5-aminopyrazoles. rsc.org This approach has afforded chiral pyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and with excellent enantioselectivity (85–99% ee). rsc.org These examples, though on an isomeric scaffold, demonstrate that by selecting the appropriate chiral catalyst, it is possible to control the facial selectivity of the attack on the pyrazole or pyridine precursor, leading to the enantioselective formation of chiral derivatives of the pyrazolopyridine system.
Iv. Structural Elucidation and Advanced Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Methylpyrazolo[1,5-a]pyridin-5-ol. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to pyrazolo[1,5-a]pyridines, specific chemical shift ranges are expected for the aromatic and methyl protons. For instance, in a related pyrazolo[1,5-a]pyrimidine system, the methyl group protons typically appear as a singlet, while the protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic multiplets and coupling constants that aid in their assignment. researchgate.net A COSY (Correlation Spectroscopy) experiment can further confirm the connectivity of adjacent protons. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyridine (B1195680) ring system are influenced by the nitrogen atoms and the substituents. researchgate.net For example, carbons adjacent to nitrogen atoms are typically shifted downfield. The methyl carbon will appear at a characteristic upfield chemical shift. The assignment of carbon resonances is often confirmed using heteronuclear correlation experiments like HETCOR, which correlates proton and carbon signals that are directly bonded. researchgate.net
Illustrative ¹H and ¹³C NMR Data for a Related Pyrazolo[1,5-a]pyrimidine Derivative:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.5 (s) | ~15-25 |
| Pyridine-H | ~7.0-8.8 (m) | ~110-150 |
| Pyrazole-H | ~6.5-8.5 (s or d) | ~100-145 |
| Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. The exact chemical shifts for this compound would require experimental determination. |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimental mass to the calculated masses of possible elemental compositions.
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. The fragmentation pathways of pyrimidine (B1678525) derivatives often involve the loss of small, stable molecules or radicals from the parent structure. sapub.org Analyzing these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule. For pyrazolo[1,5-a]pyrimidine systems, characteristic fragmentation may involve the cleavage of the pyrimidine or pyrazole rings. sapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic rings would appear in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. d-nb.infonih.gov The C-O stretching vibration of the hydroxyl group would likely be observed in the 1000-1250 cm⁻¹ range.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methyl C-H | C-H Stretch | 2850-2960 |
| Aromatic C=C and C=N | Ring Stretch | 1400-1650 |
| C-O | C-O Stretch | 1000-1250 |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyrazolo[1,5-a]pyridine ring system. wikipedia.orglibretexts.org The position and intensity of these bands are influenced by the specific structure of the molecule and the solvent used for the measurement. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, absorption bands are typically observed in the UV region, and the presence of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). nih.gov For instance, electron-donating groups can lead to a red shift (bathochromic shift) in the absorption spectrum. nih.gov
V. Theoretical and Computational Chemistry Studies of 3 Methylpyrazolo 1,5 a Pyridin 5 Ol
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are employed to determine the electronic ground state of a molecule, providing information about its geometry, stability, and electronic distribution. For excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice, enabling the prediction and interpretation of electronic absorption and emission spectra. nih.govnih.gov
For the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is structurally related to 3-Methylpyrazolo[1,5-a]pyridin-5-ol, DFT and TD-DFT calculations have been successfully used to understand the optical properties of various derivatives. nih.gov These studies help to establish a foundational understanding of how substituents and structural modifications influence the electronic behavior of the entire scaffold.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons and are central to its photophysical properties.
In studies of related 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, electronic structure analysis based on DFT revealed that the optical properties are governed by an Intramolecular Charge Transfer (ICT) process. nih.gov This transfer of electron density from a donor part of the molecule to an acceptor part upon photoexcitation is directly visualized by the distribution of the HOMO and LUMO. For instance, the HOMO may be localized on an electron-donating group and the pyrazole (B372694) portion of the core, while the LUMO is situated on an electron-accepting substituent and the pyrimidine (B1678525) ring. This charge separation in the excited state is a key factor in determining the fluorescence characteristics of the molecule. Theoretical studies on similar heterocyclic systems have also utilized DFT to calculate HOMO and LUMO energies to predict electronic properties. nih.gov
TD-DFT calculations are a cornerstone for interpreting experimental UV-visible and fluorescence spectra. By calculating the energies of vertical electronic transitions from the ground state to various excited states, researchers can predict the absorption wavelengths (λ_max). These theoretical predictions are often in good agreement with experimental data and allow for the assignment of specific electronic transitions to the observed spectral bands. nih.govnih.gov
For the 7-substituted 3-methylpyrazolo[1,5-a]pyrimidine (B12977187) family, TD-DFT calculations have been essential in explaining why electron-donating groups at certain positions enhance absorption and emission intensities, while electron-withdrawing groups have the opposite effect. nih.gov The calculations provide a direct link between the electronic structure (e.g., the nature of the ICT) and the observed photophysical properties. nih.gov Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict NMR chemical shifts, providing another layer of verification between theoretical models and experimental reality. nih.gov
Table 1: Application of Quantum Chemical Methods in Spectroscopic Analysis
| Computational Method | Predicted Parameter | Application | Reference |
|---|---|---|---|
| TD-DFT | Electronic transition energies (λ_max) | Interpretation of UV-visible and fluorescence spectra | nih.govnih.gov |
| DFT | HOMO & LUMO energy levels | Analysis of electronic structure and reactivity | nih.govnih.gov |
| DFT (GIAO) | NMR chemical shifts | Correlation with experimental NMR data | nih.gov |
| DFT | IR vibrational frequencies | Interpretation of infrared spectra | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations can explore the accessible conformations in different environments (e.g., in solution or bound to a biological target) and characterize the non-covalent interactions that stabilize these structures.
Studies on related pyrazolo[1,5-a]pyrimidine derivatives have utilized MD simulations to assess the stability of ligand-protein complexes, confirming that the designed molecules remain stably bound within the active site of a target enzyme over the simulation period. nih.govresearchgate.net Analysis of related pyrazole structures has highlighted the importance of specific intermolecular interactions, such as hydrogen bonds involving N-H and C=O groups, in determining how the molecules pack in a crystal lattice or bind to a receptor. mdpi.com The conformational lability of the pyrazolo[1,5-a]pyrimidine scaffold has also been investigated, revealing how different isomers can possess significantly different flexibility, which has implications for their ability to adapt to a binding site. mdpi.com
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
In silico modeling is an integral part of modern drug discovery, used to build Structure-Activity Relationship (SAR) models that correlate a molecule's structural features with its biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, computational techniques like molecular docking are used to predict the binding mode and affinity of derivatives to a biological target. arabjchem.orgnih.govresearchgate.net
For example, SAR studies on 3,6-disubstituted pyrazolo[1,5-a]pyrimidines identified them as a new class of KDR kinase inhibitors. nih.gov The process began with a screening lead and computationally guided the optimization of substituents at various positions to enhance potency. nih.gov Similarly, in the development of PI3Kδ inhibitors, SAR analysis of the pyrazolo[1,5-a]pyrimidine core, including substitutions at the C(5) and C(7) positions, was crucial. nih.gov Molecular docking studies suggested that introducing specific moieties, such as morpholine (B109124), could drive selectivity for the target kinase. nih.gov These computational models allow researchers to prioritize which novel derivatives to synthesize, saving time and resources.
Table 2: Examples of SAR Studies on the Pyrazolo[1,5-a]pyrimidine Scaffold
| Compound Class | Target | Key Findings from SAR/Docking | Reference |
|---|---|---|---|
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR Kinase | Potency optimized with 3-thienyl and 4-methoxyphenyl (B3050149) substituents. | nih.gov |
| 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidines | PI3Kδ | Morpholine at C(7) and indole (B1671886) at C(5) identified as promising for potency and selectivity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-pyridine hybrids | COX-2 | Docking revealed occupation of the active site with good shape complementarity. | arabjchem.org |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry can also be used to investigate reaction mechanisms, predict the feasibility of synthetic routes, and identify the structures of high-energy transition states. By calculating the potential energy surface of a reaction, chemists can understand the step-by-step process by which reactants are converted into products.
For the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core, various methods exist, such as the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.gov While specific computational studies on the transition states for the synthesis of this compound are not widely reported, the mechanisms of related reactions, such as 1,3-dipolar cycloadditions to form the pyrazole ring, are amenable to theoretical investigation. researchgate.net Such studies would involve calculating the activation energies for different potential pathways to determine the most likely reaction mechanism, rationalizing the observed product distribution, and guiding the optimization of reaction conditions.
Vi. Exploration of Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine (B1195680) Ring System
The pyrazolo[1,5-a]pyridine core exhibits a nuanced reactivity towards electrophiles, with the outcome being highly dependent on the reaction conditions and the substitution pattern of the starting material. researchgate.net Molecular orbital calculations and experimental data indicate that the pyrazole (B372694) ring is the more electron-rich portion of the scaffold, making it the primary site for electrophilic attack. researchgate.net However, the pyridine (B92270) ring can also undergo substitution, particularly under forcing conditions or with specific directing groups.
For 3-Methylpyrazolo[1,5-a]pyridin-5-ol, the existing substituents significantly influence the regioselectivity of electrophilic substitution. The methyl group at C-3 and the hydroxyl group at C-5 are both electron-donating and will activate the ring towards electrophilic attack. The hydroxyl group, being a strong activating group, will primarily direct incoming electrophiles to its ortho and para positions.
Common electrophilic substitution reactions investigated on the parent pyrazolo[1,5-a]pyrimidine (B1248293) scaffold include nitration and halogenation. researchgate.net Nitration of the unsubstituted pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids results in substitution at the C-3 position. researchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) leads to nitration at the C-6 position. researchgate.net Bromination typically yields the 3-bromo and subsequently the 3,6-dibromo derivatives. researchgate.net In the case of this compound, with the C-3 position already occupied, electrophilic attack is anticipated at other activated positions, such as C-2, C-4, or C-6, guided by the directing effects of the methyl and hydroxyl groups. For instance, oxidative halogenation using reagents like sodium halides with potassium persulfate (K₂S₂O₈) has been shown to be an effective method for introducing halogens onto the pyrazole ring of related systems. nih.gov
| Reaction | Reagents | Predicted Site of Substitution on this compound | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Position C-2 or C-4 | researchgate.net |
| Nitration | HNO₃ / Ac₂O | Position C-6 | researchgate.net |
| Bromination | Br₂ / Acetic Acid | Position C-2, C-4, or C-6 | researchgate.netmdpi.com |
| Iodination | ICl / Acetic Acid | Position C-2, C-4, or C-6 | mdpi.comsemanticscholar.org |
| Oxidative Halogenation | NaX (X=Cl, Br, I) / K₂S₂O₈ | Position C-2 or C-4 | nih.gov |
Nucleophilic Additions and Substitutions on Activated Positions
The π-deficient character of the pyridine ring within the pyrazolo[1,5-a]pyridine system makes it susceptible to nucleophilic attack, particularly at the C-5 and C-7 positions. nih.govnih.gov These positions can be activated for nucleophilic aromatic substitution (NAS) by introducing a good leaving group, most commonly a halogen.
A key strategy for derivatizing this compound involves the transformation of the C-5 hydroxyl group into a more effective leaving group. For example, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can convert the C-5 hydroxyl group into a chloro group, yielding 5-chloro-3-methylpyrazolo[1,5-a]pyridine. nih.gov This chlorinated intermediate becomes a versatile precursor for a wide range of nucleophilic substitution reactions. Research on the closely related pyrazolo[1,5-a]pyrimidine scaffold has demonstrated that the chlorine atom at C-7 is highly reactive and can be selectively displaced by various nucleophiles. nih.gov A similar reactivity is expected at the C-5 position of the pyridin-5-ol derivative.
A diverse array of nucleophiles, including aromatic and alkyl amines, cycloalkylamines, and alkoxides, have been successfully employed to functionalize these activated positions, enabling the introduction of various structural motifs. nih.govnih.gov
| Intermediate | Nucleophile | Reaction Type | Resulting Functional Group | Reference |
|---|---|---|---|---|
| 5-Chloro-3-methylpyrazolo[1,5-a]pyridine | Morpholine (B109124) | NAS | C5-Morpholinyl | nih.gov |
| 5-Chloro-3-methylpyrazolo[1,5-a]pyridine | Aromatic Amines (e.g., Aniline) | NAS | C5-Arylamino | nih.gov |
| 5-Chloro-3-methylpyrazolo[1,5-a]pyridine | Alkylamines (e.g., Piperidine) | NAS | C5-Alkylamino | nih.gov |
| 5-Chloro-3-methylpyrazolo[1,5-a]pyridine | Alkoxides (e.g., Sodium Methoxide) | NAS | C5-Alkoxy | nih.gov |
Oxidation and Reduction Reactions of the Core Structure and Substituents
The pyrazolo[1,5-a]pyridine scaffold can undergo both oxidation and reduction reactions, which can either modify the core structure or its substituents.
Reduction of the Core: A significant transformation is the dearomatization of the pyridine ring. Studies on related 5,7-disubstituted pyrazolo[1,5-a]pyrimidines have shown that reduction with complex hydrides like sodium borohydride (B1222165) can selectively reduce the pyrimidine (B1678525) ring, yielding tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). nih.govmdpi.com This reaction increases the sp³ character of the molecule, which is a valuable strategy in drug design to "escape from flatland" and access a greater chemical space. mdpi.com The reduction of this compound would similarly lead to tetrahydropyrazolo[1,5-a]pyridin-5-ol derivatives, creating new stereocenters and opportunities for conformational diversity. mdpi.com
Oxidation of the Core: The formation of the aromatic pyrazolo[1,5-a]pyridine ring during its synthesis often involves an oxidative dehydrogenation step. For instance, the reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds can proceed via an intermediate that is oxidized by molecular oxygen to furnish the final aromatic product. acs.org
Modification of Substituents: Standard oxidation and reduction reactions can be applied to functional groups attached to the scaffold. A common example is the oxidation of a side-chain primary alcohol to an aldehyde. The Dess-Martin periodinane has been effectively used for this transformation on pyrazolo[1,5-a]pyrimidine derivatives, providing a key aldehyde intermediate for further functionalization, such as reductive amination. nih.gov
| Transformation | Reagents | Substrate | Product | Reference |
|---|---|---|---|---|
| Core Reduction (Dearomatization) | NaBH₄ / MeOH | Pyrazolo[1,5-a]pyridine Core | Tetrahydropyrazolo[1,5-a]pyridine Core | mdpi.com |
| Core Oxidation (Aromatization) | O₂ (air) | Dihydro-pyrazolo[1,5-a]pyridine intermediate | Pyrazolo[1,5-a]pyridine Core | acs.org |
| Substituent Oxidation | Dess-Martin Periodinane | Side-chain Primary Alcohol | Side-chain Aldehyde | nih.gov |
Cycloaddition Reactions Involving the Pyrazolo[1,5-a]pyridine Moiety
Cycloaddition reactions are fundamental to the synthesis of the pyrazolo[1,5-a]pyridine scaffold itself. The most prevalent method is the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles. acs.orgorganic-chemistry.org In this approach, the N-aminopyridinium ylide, generated in situ from an N-aminopyridine precursor, acts as a 1,3-dipole. This dipole reacts with electron-deficient alkenes or alkynes, followed by an oxidative aromatization step, to construct the fused bicyclic system. organic-chemistry.orgmdpi.com
This synthetic strategy highlights the inherent reactivity of the N-iminopyridinium ylide precursor. A wide variety of functionalized pyrazolo[1,5-a]pyridines can be accessed by varying the substituents on both the ylide and the dipolarophile. organic-chemistry.orgrsc.org For example, reactions with α,β-unsaturated carbonyl compounds, ynals, and alkynylphosphonates have been successfully employed to generate diverse derivatives. organic-chemistry.orgmdpi.comrsc.org While cycloaddition reactions involving the final, stable aromatic pyrazolo[1,5-a]pyridine ring are less common, the synthetic pathway via cycloaddition is a testament to the reactivity of its precursors and remains the most powerful tool for its construction.
| 1,3-Dipole Precursor | Dipolarophile | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| N-Aminopyridinium Ylide | Electron-deficient Alkenes | Oxidative [3+2] Cycloaddition | Formation of the Pyrazolo[1,5-a]pyridine core | organic-chemistry.org |
| N-Aminopyridinium Ylide | α,β-Unsaturated Carbonyls | Oxidative [3+2] Cycloaddition | Formation of the Pyrazolo[1,5-a]pyridine core | organic-chemistry.org |
| N-Aminopyridinium Ylide | Alkynylphosphonates | Oxidative [3+2] Cycloaddition | Formation of phosphonate-substituted Pyrazolo[1,5-a]pyridines | mdpi.com |
| N-Aminopyridinium Ylide | Ynals | [3+2] Cycloaddition | Formation of cyanated Pyrazolo[1,5-a]pyridines | rsc.org |
Development of Novel Linkers and Conjugates Based on the Scaffold
The this compound scaffold is an excellent platform for developing novel linkers and conjugates, largely through modern cross-coupling reactions and other functional group manipulations. Palladium-catalyzed cross-coupling reactions are particularly powerful for creating C-C and C-N bonds, enabling the attachment of a wide variety of molecular fragments. rsc.orgencyclopedia.pub
Cross-Coupling Reactions: The Suzuki and Buchwald-Hartwig reactions are staples in the derivatization of this scaffold. nih.gov To utilize these reactions, a halogen atom is typically introduced at a specific position (e.g., C-5 or C-7). The resulting halo-pyrazolo[1,5-a]pyridine can then be coupled with boronic acids or their esters (Suzuki reaction) to form new C-C bonds with aryl or vinyl groups. nih.govencyclopedia.pub Similarly, the Buchwald-Hartwig amination allows for the coupling of various primary or secondary amines to form C-N bonds, a crucial step in synthesizing many biologically active compounds. nih.gov
Functional Group Transformations: Beyond cross-coupling, other reactions are vital for building linkers. The conversion of an aldehyde, generated from the oxidation of a side-chain alcohol, into an amine via reductive amination is a common strategy to connect the scaffold to amine-containing fragments. nih.gov Furthermore, the formation of stable amide bonds provides a standard industrial method to join molecular residues, and various protocols have been developed to incorporate this functional group as a linker. nih.govmdpi.com These diverse synthetic tools allow for the creation of complex conjugates, where the pyrazolo[1,5-a]pyridine core is linked to other pharmacophores, reporter molecules, or solid supports.
| Reaction Type | Key Reagents | Purpose | Example Application | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd Catalyst, Boronic Acid/Ester | C-C bond formation | Attaching aryl or heteroaryl groups at C-5 | nih.govencyclopedia.pub |
| Buchwald-Hartwig Amination | Pd Catalyst, Amine | C-N bond formation | Linking amines to C-5 | nih.gov |
| Reductive Amination | Side-chain Aldehyde, Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Attaching amine-containing linkers | Coupling cyclic amines to a side chain | nih.gov |
| Amide Bond Formation | Carboxylic Acid, Amine, Coupling Agent (e.g., EDCI/HOBt) | Creating stable amide linkers | Linking to picolinamide | mdpi.com |
Vii. Advanced Applications in Chemical and Biological Research
Utilization as Building Blocks in Complex Organic Synthesis
The pyrazolo[1,5-a]pyridine (B1195680) framework is a valuable building block for creating more complex molecules due to its fused bicyclic structure and multiple sites for chemical modification. nih.govnih.gov Synthetic chemists have developed numerous strategies to functionalize this scaffold, enabling the construction of diverse molecular architectures. nih.govorganic-chemistry.orgrsc.org
Key synthetic transformations include:
Cyclization Reactions: The core scaffold is often synthesized through cyclization strategies, which allow for precise control over the final structure. nih.govnih.gov One-pot cyclization methods have been developed for efficient synthesis. nih.gov
Functionalization: The pyrazolo[1,5-a]pyridine ring can be modified at various positions. For instance, formyl groups can be introduced at the 3-position using Vilsmeier-Haack conditions, and halogenation or nitration can occur via aromatic substitution. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in attaching diverse functional groups, such as aryl moieties, to the scaffold. nih.govresearchgate.net These reactions are crucial for creating bi(hetero)aryl structures that are important in drug and materials science. researchgate.net For example, direct C7-H arylation allows for the synthesis of 7-aryl pyrazolo[1,5-a]azines. researchgate.net
These synthetic methodologies have enabled the use of pyrazolo[1,5-a]pyridines as key intermediates in the preparation of a variety of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and substituted pyridines. semanticscholar.orgresearchgate.net The versatility of this scaffold makes it a prominent framework in medicinal chemistry for developing new therapeutic agents. mdpi.com
Development of Fluorescent Probes and Fluorophores
The pyrazolo[1,5-a]pyridine core is an excellent platform for designing fluorescent molecules due to its rigid, planar structure and tunable electronic properties. unito.itnih.govrsc.org These fluorophores are utilized in fluorescence imaging, a non-invasive technique for visualizing biological processes. unito.it
Design Principles for Tunable Photophysical Properties
The photophysical properties of pyrazolo[1,5-a]pyridine derivatives can be fine-tuned by strategic chemical modifications. nih.govrsc.org A key design strategy is the creation of a donor-π-acceptor system, which modulates the fluorescence characteristics of the small organic compound. unito.it
Substituent Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the fused ring system can significantly alter the absorption and emission wavelengths. nih.govrsc.org For instance, placing EDGs at position 7 can enhance both absorption and emission intensities. nih.govrsc.org
Extended Conjugation: Expanding the π-conjugated network of the scaffold, for example by introducing a wider structure, can lead to a bathochromic (red) shift in the absorption and emission spectra. unito.it
Solvatochromism: Some derivatives exhibit solvatochromism, where their fluorescence properties change with the polarity of the solvent. This "turn-on" fluorescence in lipophilic environments is a useful feature for designing probes for specific cellular compartments, like lipid droplets. rsc.org
Researchers have synthesized libraries of these fluorophores with varying substituents to systematically study their properties and develop probes with optimized characteristics, such as high quantum yields and photostability, comparable to commercial dyes. unito.itnih.govrsc.org
Mechanisms of Intramolecular Charge Transfer (ICT) in Derivatives
The fluorescence of many pyrazolo[1,5-a]pyridine-based probes is governed by an Intramolecular Charge Transfer (ICT) mechanism. nih.govrsc.orgnih.gov In this process, light absorption excites an electron, causing it to move from an electron-rich (donor) part of the molecule to an electron-deficient (acceptor) part. nih.gov
The main absorption band in these molecules, typically observed between 340-440 nm, is assigned to this ICT process. nih.gov The efficiency of this charge transfer and the resulting fluorescence are highly dependent on the nature of the substituents. EDGs attached to the fused ring can favor large absorption and emission intensities by facilitating the ICT process. nih.govrsc.org Conversely, EWGs tend to result in lower intensities. nih.govrsc.org This push-pull system is fundamental to the probe's function. nih.gov For example, a pyrazolo[1,5-a]pyridine-based pH probe was developed where the protonation state of a carboxylic acid group altered the ICT process, allowing for pH sensing in acidic environments. nih.gov
Research on Enzymatic Inhibition and Molecular Target Engagement (in vitro/in silico)
The pyrazolo[1,5-a]pyridine scaffold is recognized as a valuable framework in medicinal chemistry, forming the basis for numerous inhibitors of clinically relevant enzymes. researchgate.net Its derivatives have been extensively studied for their potential to target protein kinases and other enzymes involved in disease pathways. rsc.org
Studies on PI3Kδ Inhibition
Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in immune cell signaling, and its inhibition is a therapeutic strategy for B-cell malignancies and inflammatory diseases. bohrium.comacs.orgnih.gov Several series of pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been designed and synthesized as potent and selective PI3Kδ inhibitors. bohrium.comacs.orgnih.govsemanticscholar.org
Structure-Activity Relationship (SAR): Research has focused on optimizing the scaffold to enhance potency and selectivity. For instance, the 5-indole-pyrazolo[1,5-a]pyrimidine core was identified as a promising starting point for further SAR studies. nih.gov Docking studies have shown that a morpholine (B109124) ring at the 7-position of the pyrazolo[1,5-a]pyrimidine core is crucial for interaction with the catalytic site of PI3K, forming a key hydrogen bond with the Val-828 residue in the hinge region of the enzyme. semanticscholar.org
Potency and Selectivity: One potent dual PI3Kγ/δ inhibitor, compound 20e , emerged from a series of pyrazolo[1,5-a]pyridine derivatives, displaying IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. bohrium.comacs.orgnih.gov Another compound, CPL302415 , a benzimidazole (B57391) derivative of pyrazolo[1,5-a]pyrimidine, showed high activity with an IC₅₀ value of 18 nM for PI3Kδ and good selectivity over other PI3K isoforms. semanticscholar.org
In silico docking studies are frequently used to understand the binding modes of these inhibitors within the PI3Kδ active site, guiding the rational design of new and improved compounds. semanticscholar.org
Exploration of Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate important cellular signaling pathways, and their inhibition is a target for treating respiratory and inflammatory diseases. The pyrazolo[1,5-a]pyridine scaffold has been utilized to develop inhibitors of these enzymes, particularly dual PDE3/4 inhibitors. nih.gov
Investigations into Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of pyrazolo[1,5-a]pyridine, has been a focal point in the discovery of novel cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of cell cycle progression and gene expression, and their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets. nih.gov
One notable derivative, a pyrazolo[1,5-a]pyrimidine compound identified as BS-194, has demonstrated potent and selective inhibition of several key CDKs. In enzymatic assays, BS-194 was shown to inhibit CDK2, CDK1, CDK5, CDK7, and CDK9 with high efficacy. nih.gov The inhibitory concentrations (IC₅₀) highlight its particular potency against CDK2, a key player in cell cycle regulation. nih.gov Further research has identified other derivatives with a pyrazolo[1,5-a]pyrimidine core that function as dual inhibitors of both CDK2 and Tropomyosin receptor kinase A (TrkA), suggesting a broader potential for this chemical class in developing anticancer agents. nih.gov Dinaciclib, which features a pyrazolo[1,5-a]pyrimidine core, is known to inhibit multiple CDKs by occupying the ATP-binding site. nih.gov
Table 1: CDK Inhibition Profile of Compound BS-194
| Target CDK | IC₅₀ (nmol/L) |
|---|---|
| CDK2 | 3 |
| CDK1 | 30 |
| CDK5 | 30 |
| CDK9 | 90 |
Preclinical Research on Antimicrobial and Antiviral Activity (in vitro models)
The therapeutic potential of pyrazolo[1,5-a] fused systems extends to antimicrobial and antiviral applications. Research into pyrazolo[1,5-a]pyridine derivatives has identified their potential as antiherpetic agents. Studies have explored the impact of substituents at the C3 position on antiviral activity, revealing that modifications to the basicity and orientation of this group can significantly alter the compound's ability to inhibit herpes virus replication. nih.gov
In the realm of antimicrobial research, various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their activity against bacterial and fungal pathogens. nih.govnih.gov These studies confirm that the pyrazolo[1,5-a]pyrimidine nucleus is a promising scaffold for developing agents that can combat microbial infections. eijppr.commdpi.com The in vitro biological evaluations have shown that many of these synthesized compounds are active against both bacteria and fungi, underscoring the versatility of this heterocyclic system in medicinal chemistry. nih.gov
Research into Antitumor Activity (in vitro antiproliferative studies)
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine frameworks are subjects of intensive investigation for their antitumor properties. A multitude of studies have demonstrated the potent in vitro antiproliferative activity of derivatives from these families against a wide range of human cancer cell lines.
Derivatives of pyrazolo[1,5-a]pyrimidine have shown significant cytotoxic effects against various tumor cell lines. For instance, certain synthesized compounds have been tested against human colon carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2) cell lines. rhhz.netresearchgate.net One compound in a series, 14f, which links a pyrazolo[1,5-a]pyrimidine to a thiazolo[3,2-a]benzimidazole moiety, exhibited noteworthy antitumor activity against the colon cancer cell line CaCo-2 with an IC₅₀ value of 0.5 µg/mL. nih.gov Another study reported a pyrazolo[1,5-a]pyrimidine derivative, compound 14a, displaying very high activity against the HCT116 cell line with an IC₅₀ of 0.0020 μM. eurjchem.com
Further research into novel analogs has identified compounds with potent activity against other cancer cell lines. For example, compound 16b, a 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile, was found to be a potent antiproliferative agent against the HeLa (cervical cancer) cell line, with an IC₅₀ value of 7.8 µM, comparable to the standard drug doxorubicin (B1662922) (IC₅₀ = 8.1 µM). nih.gov Similarly, compound 11i from a related series showed promising activity against the MCF-7 breast cancer cell line. nih.gov
Table 2: Selected in vitro Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ |
|---|---|---|---|
| 14f nih.gov | CaCo-2 | Colon Cancer | 0.5 µg/mL |
| 14a eurjchem.com | HCT116 | Colon Cancer | 0.0020 µM |
| 11f nih.gov | Huh-7 | Liver Cancer | 6.3 µM |
| 16b nih.gov | HeLa | Cervical Cancer | 7.8 µM |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Methylpyrazolo[1,5-a]pyridin-5-ol |
| BS-194 |
| Dinaciclib |
| Doxorubicin |
| Thiazolo[3,2-a]benzimidazole |
| 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile |
Viii. Future Research Directions and Outlook
Development of Novel and Highly Efficient Synthetic Routes
The majority of existing synthetic strategies for the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a closely related structure, rely on the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.com While effective, these methods can sometimes lack efficiency or require harsh conditions. Future research should focus on developing more sophisticated and sustainable synthetic pathways specifically tailored for 3-substituted and 5-hydroxylated pyrazolo[1,5-a]pyridines.
Promising avenues include:
One-Pot and Multicomponent Reactions: Designing one-pot cyclization methodologies, which have been successful for related scaffolds, would enhance efficiency by minimizing intermediate isolation steps, saving time and resources. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, increase yields, and reduce the environmental impact for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Exploring this technique for 3-Methylpyrazolo[1,5-a]pyridin-5-ol could offer a more practical route to its synthesis and the creation of derivative libraries.
Catalyst-Driven Processes: The development of a TEMPO-mediated [3 + 2] annulation–aromatization protocol has enabled the regioselective synthesis of multisubstituted pyrazolo[1,5-a]pyridines in high yields. acs.org Adapting such catalyst-based strategies could provide precise control over the synthesis of complex analogs of this compound.
Green Chemistry Approaches: Investigating the use of greener solvents and catalysts will be crucial for developing environmentally benign synthetic protocols, aligning with modern standards for sustainable chemical manufacturing. nih.gov
Advanced Spectroscopic Characterization Techniques for Complex Analogs
As more complex analogs of this compound are synthesized, advanced characterization will be essential. While standard techniques like NMR and mass spectrometry are fundamental, a deeper understanding of the electronic and structural properties will require more sophisticated methods.
Future efforts should incorporate:
Computational Spectroscopy: The use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the electronic structure and predict photophysical properties. rsc.org These theoretical studies can explain observed absorption and emission behaviors and guide the design of new analogs with desired optical characteristics.
Solid-State NMR and X-ray Crystallography: For applications in material science, detailed characterization of the solid-state structure is critical. X-ray crystallography provides definitive structural information, while solid-state NMR can probe the local environment of atoms in solid powders or crystals, revealing information about packing and intermolecular interactions.
Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of the ions, which could be valuable for distinguishing between closely related isomers and understanding their conformation. nih.gov
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. Applying these tools to the study of this compound could dramatically accelerate progress.
Key applications include:
Predictive Modeling: ML models can be trained on existing data from pyrazolo[1,5-a]pyridine (B1195680) and pyrimidine (B1678525) derivatives to predict the biological activity or material properties of novel, unsynthesized analogs of this compound. nih.gov This can help prioritize which compounds to synthesize and test.
Virtual Screening: High-throughput virtual screening, guided by homology modeling and ML, has successfully identified potent aryl hydrocarbon receptor (AHR) antagonists from a pyrazolo[1,5-a]pyrimidine library. rsc.org A similar approach could rapidly screen virtual libraries of this compound derivatives against various biological targets.
Retrosynthesis Prediction: AI tools can be employed to predict viable synthetic routes for complex target molecules, potentially identifying novel and more efficient pathways that might be overlooked by human chemists.
Expanding the Scope of Biological Target Identification and Mechanistic Understanding through In Vitro and In Silico Studies
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are known to interact with a wide array of biological targets, making them privileged structures in medicinal chemistry. researchgate.net A critical future direction is to systematically screen this compound and its derivatives to identify and validate their biological targets.
Research should focus on:
Kinase Inhibition Profiling: Derivatives of the parent scaffolds are potent inhibitors of numerous protein kinases, including CDK2, TRKA, PI3Kδ, and B-Raf, which are crucial in cancer therapy. nih.govnih.govnih.govrsc.org A comprehensive screening of this compound analogs against a broad panel of kinases is a high-priority research area.
Novel Target Identification: Beyond kinases, related compounds have shown activity as antagonists of the aryl hydrocarbon receptor (AHR) and inhibitors of dipeptidyl peptidase-4 (DPP-4). rsc.orgnih.gov Unbiased screening campaigns and chemoproteomics approaches could uncover entirely new biological targets for this specific scaffold.
In Silico Docking and Molecular Dynamics: Molecular docking simulations can predict the binding modes of these compounds within the active sites of potential target proteins, providing a rationale for observed activity and guiding further optimization. nih.govnih.gov These studies can elucidate key interactions, such as the hydrogen bonds formed by the pyrazolo[1,5-a]pyrimidine core in the hinge region of kinases. nih.gov
Anti-Infective Potential: Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.govacs.orgnih.gov This suggests that the this compound scaffold should be explored for potential antibacterial and antiviral applications.
| Derivative Class | Target | Key Findings | Reference |
| Pyrazolo[1,5-a]pyrimidine | DPP-4 | Optimized compounds showed IC50 values as low as 2 nM and high selectivity. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | AHR | Virtual screening identified antagonists with IC50 values down to 31 nM. | rsc.org |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Indole (B1671886) derivatives of the scaffold showed improved potency and selectivity. | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | M. tuberculosis | Derivatives exhibited low nanomolar MIC values against drug-resistant strains. | acs.orgnih.gov |
| Pyrazolo[1,5-a]pyrimidine | CDK2/TRKA | Compounds showed potent dual inhibitory activity with IC50 values in the nanomolar range. | nih.gov |
Exploration of New Material Science Applications
The unique photophysical properties of fused N-heterocyclic systems suggest significant potential for this compound in material science. mdpi.com Research has shown that pyrazolo[1,5-a]pyrimidines can act as highly efficient fluorophores with tunable properties. rsc.org
Future investigations should explore:
Fluorescent Probes: A novel pyrazolo[1,5-a]pyridine fluorophore has been successfully used as a pH sensor in cells, demonstrating high quantum yield and rapid response. rsc.org The 5-hydroxyl group on this compound is a prime site for modification to create sensors for ions, reactive oxygen species, or other biologically relevant molecules.
Solid-State Emitters: By carefully selecting substituents, pyrazolo[1,5-a]pyrimidine derivatives have been designed as solid-state emitters with good quantum yields. rsc.org This opens the door for developing organic light-emitting diodes (OLEDs) or other optoelectronic devices based on the this compound core.
Dye-Sensitized Solar Cells (DSSCs): The tunable absorption spectra and electronic properties of these scaffolds make them candidates for use as organic dyes in DSSCs.
Strategies for Structural Optimization and Scaffold Innovation
Systematic structural optimization will be key to transforming this compound from a lead compound into a highly potent and selective agent for a given application. The versatility of the pyrazolo[1,5-a]pyridine ring system allows for modifications at multiple positions. mdpi.comnih.gov
Effective strategies will include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the 3-methyl and 5-hydroxyl positions, as well as on the pyridine (B92270) ring, is necessary to build comprehensive SAR models. This has been a successful strategy for developing potent antitubercular agents and kinase inhibitors from related scaffolds. nih.govnih.gov
Scaffold Hopping and Fragment-Based Design: As demonstrated in the optimization of DPP-4 inhibitors, replacing parts of the molecule with different chemical groups (scaffold hopping) or building up from small fragments can lead to compounds with improved properties, such as reduced cytotoxicity. nih.gov This could involve modifying the core pyrazolo[1,5-a]pyridine ring system itself or the key substituents.
Introduction of Fluorine: The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. This approach was used to improve interactions with target residues in the development of Trk inhibitors. nih.gov Applying this to the this compound structure could significantly enhance its pharmacological profile.
Macrocyclization: For certain targets, particularly kinases, macrocyclic analogs have shown high potency and selectivity. nih.gov Exploring macrocyclic derivatives of this compound could be a promising, albeit challenging, avenue for innovation.
Q & A
Q. What are the common synthetic routes for 3-Methylpyrazolo[1,5-a]pyridin-5-ol and its derivatives?
-
Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyridine N-imines react with alkynyl esters in a [3+2] cycloaddition, followed by hydrazine-mediated ring closure to yield the pyrazolo[1,5-a]pyridine core . Modifications at the 3-position (e.g., methyl groups) are achieved using β-enaminoketones or amidines in multi-step protocols . Catalysts like triethylamine or microwave-assisted conditions improve regioselectivity and yield .
-
Key Data :
| Reaction Type | Yield Range | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cycloaddition | 60–75% | Pyridine N-imine, alkynyl ester | |
| Condensation | 45–89% | β-Enaminoketone, microwave irradiation |
Q. How is the molecular structure of this compound derivatives characterized?
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Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For instance, ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate was analyzed using triclinic crystal systems (P1 space group) with refinement via riding H-atom models . Spectroscopic methods (e.g., H/C NMR, HRMS) validate substituent positions, with HRMS accuracy within 0.0003 Da .
-
Example :
Advanced Research Questions
Q. What strategies optimize the bioactivity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2, 3, and 6. For example:
-
Anticancer Activity : Conjugation with anthranilamide enhances p53 activation (IC₅₀ = 1.2–4.8 µM), validated via immunoblotting and RT-PCR for BAX/Bcl-2 modulation .
-
Enzyme Inhibition : Methylation at position 5 improves kinase inhibition (e.g., Pim-1, Kᵢ = 12 nM) by enhancing hydrophobic interactions . Computational docking (Discovery Studio, AutoDock) guides modifications to fit ATP-binding pockets .
- SAR Table :
| Derivative | Modification | Target | Activity | Reference |
|---|---|---|---|---|
| Compound 5 | Anthranilamide conjugate | p53 | Apoptosis induction (BAX↑ 3-fold) | |
| DMPPY | 5,7-Dimethyl | CDK2 | Kᵢ = 18 nM |
Q. How are contradictions in pharmacological data resolved for this scaffold?
- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values across cell lines) are addressed through:
Dose-Response Validation : MTT assays repeated with standardized protocols (e.g., 72-hour exposure, 10% FBS) .
Off-Target Profiling : Selectivity screens against related kinases (e.g., Pim-2, CK1δ) to rule out pan-assay interference .
Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL protein) assess CYP450-mediated degradation .
- Case Study :
A pyrazolo[1,5-a]pyrimidine derivative showed conflicting cytotoxicity in HCT-116 (colon) vs. HepG-2 (liver) cells. Follow-up studies attributed this to differential expression of efflux transporters (e.g., P-gp) .
Methodological Challenges
Q. What are the limitations in regioselective functionalization of this scaffold?
- Answer : Positional selectivity at C-7 remains challenging due to electronic similarities between ring positions. Strategies include:
-
Directing Groups : Use of Boc-protected amines or sulfonamide moieties to steer electrophilic substitution .
-
Microwave-Assisted Synthesis : Enhances regiocontrol (e.g., 7-methyl derivatives achieved in 85% yield under 150°C/10 min) .
- Data :
| Functionalization Site | Yield Without Catalyst | Yield With Catalyst |
|---|---|---|
| C-3 | 50% | 78% (triethylamine) |
| C-7 | 30% | 85% (microwave) |
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
